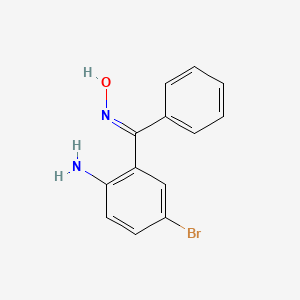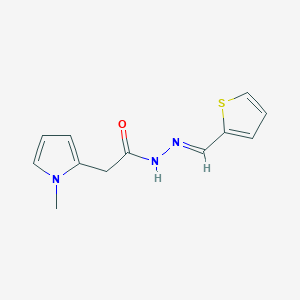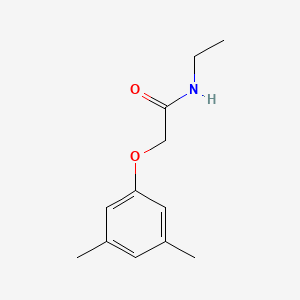![molecular formula C15H14BrClN2O2 B3881280 N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine](/img/structure/B3881280.png)
N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine
Descripción general
Descripción
The compound “N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine” is a complex organic molecule that contains an amino group (-NH2), a bromophenyl group (a benzene ring with a bromine atom), a chlorophenyl group (a benzene ring with a chlorine atom), and a glycine residue (the simplest amino acid with a single hydrogen atom as its side chain) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl and chlorophenyl groups attached to a central carbon atom (the methyl group), which is also attached to the glycine residue. The presence of the halogens (bromine and chlorine) would likely make the compound relatively heavy and possibly quite reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens might make it relatively heavy and possibly quite reactive. The amino group could allow it to form hydrogen bonds, which could influence its solubility and reactivity .Mecanismo De Acción
N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine acts as a competitive antagonist of mGluR5 by binding to the allosteric site of the receptor and preventing the binding of glutamate, the endogenous ligand of mGluR5. This leads to a reduction in the downstream signaling pathways that are activated by mGluR5, such as the activation of phospholipase C (PLC) and the release of calcium ions from intracellular stores.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of glutamate in the brain, which may contribute to its therapeutic effects in neurological and psychiatric disorders. It has also been shown to reduce the activity of the dopaminergic system, which is implicated in addiction and schizophrenia. In addition, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine is its high selectivity for mGluR5, which allows for specific targeting of this receptor subtype without affecting other glutamate receptors. This makes it a valuable tool for investigating the role of mGluR5 in various neurological and psychiatric disorders. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, its high potency may lead to off-target effects at higher doses.
Direcciones Futuras
There are several future directions for the research on N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine. One area of interest is the development of novel compounds that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as depression and post-traumatic stress disorder. Finally, the development of this compound as a potential therapeutic agent for these disorders is an area of active research.
Aplicaciones Científicas De Investigación
N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders such as autism spectrum disorder, schizophrenia, addiction, and anxiety. It has been shown to have therapeutic potential in preclinical models of these disorders by reducing the hyperactivity of mGluR5 signaling and restoring normal synaptic plasticity.
Propiedades
IUPAC Name |
2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c16-9-5-6-13(18)11(7-9)15(19-8-14(20)21)10-3-1-2-4-12(10)17/h1-7,15,19H,8,18H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUGWNXFQMYDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)Br)N)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B3881199.png)
![N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B3881203.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B3881206.png)

![2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide](/img/structure/B3881222.png)

![(1-benzofuran-2-ylmethyl)methyl[(3-methylpyridin-4-yl)methyl]amine](/img/structure/B3881240.png)


![8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)


![N-(4-bromophenyl)-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B3881278.png)

